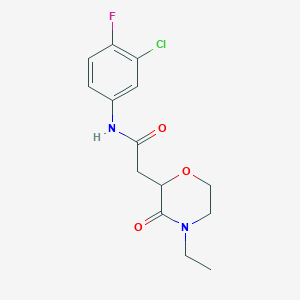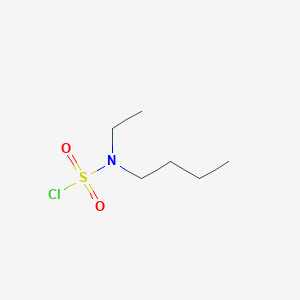![molecular formula C8H17NO B12122577 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol est un composé organique doté d'une structure unique comprenant un groupe cyclopropylméthyle lié à un groupe amino, lui-même connecté à une chaîne principale de méthylpropan-1-ol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol implique généralement la réaction de la cyclopropylméthylamine avec le 2-méthylpropan-1-ol dans des conditions spécifiques. Une méthode courante implique l'utilisation de cyclopropylméthylamine et de 2-hydroxy-2-méthylpropanenitrile en présence d'acide chlorhydrique et d'éther . La réaction se déroule à température ambiante, conduisant à la formation du composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements plus élevés et une rentabilité accrue, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes amines ou alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire diverses amines ou alcools.
Applications de la recherche scientifique
Le 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, notamment son rôle d'intermédiaire dans la synthèse de médicaments.
Industrie : Il est utilisé dans la production de divers produits chimiques et matériaux, contribuant aux progrès des procédés industriels
Mécanisme d'action
Le mécanisme d'action du 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe cyclopropylméthyle est connu pour participer à diverses interactions, notamment les liaisons hydrogène et les empilements π, qui peuvent influencer l'activité biologique du composé . Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Mécanisme D'action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group is known to participate in various interactions, including hydrogen bonding and π-stacking, which can influence the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Diéthyl 2-acétamido-2-(cyclopropylméthyl)malonate
- Acide 2-(cyclopropylméthyl)-2-acétamidopropanedioïque
- Acide 2-acétamido-3-cyclopropylpropanoïque
Unicité
Le 2-[(cyclopropylméthyl)amino]-2-méthylpropan-1-ol est unique en raison de ses caractéristiques structurales spécifiques, notamment le groupe cyclopropylméthyle et la chaîne principale amino-alcool.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-(cyclopropylmethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,6-10)9-5-7-3-4-7/h7,9-10H,3-6H2,1-2H3 |
Clé InChI |
MACHGFBDHNDWEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)
![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12122535.png)


![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)


![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12122587.png)
![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)
